Methyl (R)-(+)-2-isocyanato-3-phenylpropionate

Chiral Synthesis Stereochemistry Peptide Chemistry

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate (CAS 361456-36-2) is a chiral building block essential for renin/thermolysin inhibitor synthesis and chiral derivatization. The (R)-configuration (specific rotation +70°) ensures correct stereochemistry, unlike the (S)-enantiomer or racemate, critical for binding affinity and proteolytic stability. Procure only the (R)-form to avoid diastereomeric byproducts and ensure SAR validity.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 361456-36-2
Cat. No. B1599396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-(+)-2-isocyanato-3-phenylpropionate
CAS361456-36-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)N=C=O
InChIInChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1
InChIKeyJOTMMIYKEOOTNZ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate (CAS 361456-36-2) Procurement Guide: Chiral Building Block Selection Criteria


Methyl (R)-(+)-2-isocyanato-3-phenylpropionate (CAS 361456-36-2) is a chiral α-isocyanato ester derived from D-phenylalanine, with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . This compound features an electrophilic isocyanate group at the α-carbon position of a methyl ester, enabling its use as a chiral building block for synthesizing pharmacologically active peptides and enzyme inhibitors [1]. Its (R)-configuration provides a defined three-dimensional structure that cannot be replicated by its (S)-enantiomer or racemic mixtures, which is critical for stereoselective reactions [2].

Why Generic or Racemic Substitution Fails for Methyl (R)-(+)-2-isocyanato-3-phenylpropionate (361456-36-2) Procurement


Substituting Methyl (R)-(+)-2-isocyanato-3-phenylpropionate with its (S)-enantiomer (CAS 40203-94-9) or a racemic mixture is not feasible due to distinct stereochemical requirements in downstream applications. The (R)-configuration imparts a specific optical rotation ([α]²⁰/D +70°) that is opposite to the (S)-enantiomer (-80.0°) . In peptide synthesis, the chirality of the α-carbon directly dictates the three-dimensional architecture of the resulting peptide chain, which in turn determines binding affinity and selectivity toward biological targets such as renin and thermolysin [1]. Furthermore, the physical properties, including a higher boiling point (256–257 °C) and density (1.159 g/mL) compared to the (S)-form, may affect reaction conditions and purification strategies [2]. Using an incorrect enantiomer can lead to complete loss of biological activity or formation of diastereomeric byproducts, rendering the synthesis invalid .

Quantitative Differentiation of Methyl (R)-(+)-2-isocyanato-3-phenylpropionate (361456-36-2) vs. (S)-Enantiomer


Specific Optical Rotation: (R)-Enantiomer vs. (S)-Enantiomer

The specific optical rotation of Methyl (R)-(+)-2-isocyanato-3-phenylpropionate is [α]²⁰/D +70° (c = 1.4% in chloroform) [1], which is opposite in sign and substantially different in magnitude from the (S)-enantiomer, which exhibits [α]²⁰/D −80.0° (neat) . This 150° difference in rotation unequivocally confirms the enantiopurity and configurational identity of the compound, a critical parameter for ensuring stereochemical fidelity in asymmetric syntheses.

Chiral Synthesis Stereochemistry Peptide Chemistry

Boiling Point and Density: (R)-Enantiomer vs. (S)-Enantiomer

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate exhibits a boiling point of 256–257 °C at 760 mmHg and a density of 1.159 g/mL at 25 °C [1]. In comparison, the (S)-enantiomer has a significantly lower boiling point of 244 °C and a density of 1.13 g/mL at 25 °C . The 12–13 °C difference in boiling point and 0.029 g/mL difference in density may influence distillation parameters and solvent compatibility in large-scale reactions.

Physical Property Purification Process Chemistry

Application in Renin Inhibitor Synthesis: (R)-Enantiomer as Key Intermediate

The (R)-enantiomer of 2-isocyanato-3-phenylpropionate has been specifically employed as a building block for synthesizing dipeptide analogs of angiotensinogen, which serve as renin inhibitors [1]. While the (S)-enantiomer is also used in similar applications, the choice of the (R)-configuration is dictated by the stereochemical requirements of the target peptide's active-site interactions . The (R)-configuration provides the necessary spatial orientation for binding to renin's catalytic pocket, which is not achievable with the (S)-form.

Renin Inhibitor Angiotensinogen Peptide Synthesis

Application in Thermolysin Inhibition: (R)-Enantiomer for Schiff Base Derivatives

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate is utilized in the preparation of Schiff base derivatives that inhibit the metalloprotease thermolysin . The isocyanate group reacts with amines to form urea linkages or can be converted to Schiff base precursors. The (R)-configuration influences the spatial arrangement of the inhibitor's functional groups within the enzyme's active site .

Thermolysin Inhibitor Schiff Base Enzyme Inhibition

Optimal Procurement and Application Scenarios for Methyl (R)-(+)-2-isocyanato-3-phenylpropionate (361456-36-2)


Asymmetric Synthesis of Dipeptide Renin Inhibitors

This compound is the chiral building block of choice for synthesizing dipeptide analogs of angiotensinogen that target renin [1]. Its (R)-configuration is essential for mimicking the natural L-amino acid stereochemistry at the scissile bond, thereby conferring proteolytic stability and inhibitory activity . Procurement of the (R)-enantiomer ensures that the resulting peptide adopts the correct conformation for binding to the renin active site, which is critical for structure-activity relationship (SAR) studies and lead optimization.

Synthesis of Schiff Base Thermolysin Inhibitors

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate serves as a key precursor for preparing Schiff base derivatives that inhibit thermolysin, a zinc metalloprotease [1]. The isocyanate moiety can be derivatized to form ureas or converted to amine intermediates for Schiff base formation. The (R)-stereocenter dictates the spatial presentation of the phenyl and ester groups, which can be exploited to probe the enzyme's S1' and S2' subsite preferences .

Chiral Derivatizing Agent for Enantiomeric Purity Analysis

Given its high specific rotation ([α]²⁰/D +70°), this compound can be used as a chiral derivatizing agent (CDA) for determining the enantiomeric excess of amines or alcohols via HPLC or NMR [1]. The reaction of the isocyanate group with a chiral or achiral nucleophile yields diastereomeric derivatives that can be readily separated and quantified, providing a reliable method for assessing the stereochemical purity of pharmaceutical intermediates .

Synthesis of Chiral Ureas and Carbamates

The electrophilic isocyanate group of Methyl (R)-(+)-2-isocyanato-3-phenylpropionate reacts smoothly with amines and alcohols to form chiral ureas and carbamates, respectively [1]. These products are valuable scaffolds in medicinal chemistry for developing enzyme inhibitors, receptor ligands, and chiral auxiliaries. The (R)-configuration introduces a defined chiral center that can influence the biological activity and physicochemical properties of the final compounds .

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